Terbium(III) carbonate hydrate

Overview

Description

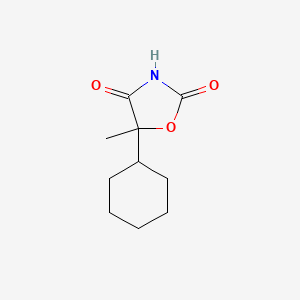

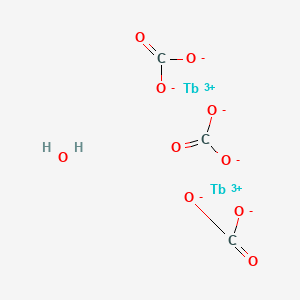

Terbium(III) carbonate hydrate plays an important role as an activator for green phosphors used in color TV tubes. It is also used in special lasers and as a dopant in solid-state devices . The linear formula for this compound is Tb2(CO3)3 · xH2O .

Chemical Reactions Analysis

Terbium (III) acetate reacts with caesium carbonate to form a precipitation of terbium hydroxycarbonate, which reacts with excess caesium carbonate and dissolves again . Terbium Carbonate is a water-insoluble Terbium source that can easily be converted to other Terbium compounds, such as the oxide by heating (calcination). Carbonate compounds also give off carbon dioxide when treated with dilute acids .Physical And Chemical Properties Analysis

The hydrated terbium(III) ion has a highly positive reduction potential (E0 = + 3.1 V vs. SHE), but it can be oxidized to its tetravalent state via ozonolysis or electrolysis, and stabilized in highly concentrated carbonate solutions .Scientific Research Applications

Luminescent Properties and Structural Analysis : Terbium(III) compounds, derived from terbium(III) carbonate, exhibit significant luminescent properties. The study of the terbium(III) trifluoroacetate trihydrate dimer synthesized from terbium(III) carbonate revealed its structure and luminescent characteristics (Belyĭ et al., 2004).

Enhancement of Lyoluminescence : The terbium(III)-enhanced lyoluminescence of x-ray irradiated sodium chloride was explored, demonstrating terbium(III)'s ability to raise its lowest excited state and induce peak emissions, relevant in analytical chemistry (Kulmala et al., 1994).

Study of Oxidation in Carbonate-Hydroxide Solutions : Research on the oxidation of Tb(III) in carbonate-hydroxide solutions provided insights into the stabilization and generation of Tb(IV), crucial for understanding redox behavior (Varlashkin et al., 1985).

Nanoparticle Synthesis and Photodegradation Applications : Terbium carbonate particles were synthesized and evaluated as photocatalysts for the degradation of organic dyes, showcasing its potential in environmental applications (Rahimi‐Nasrabadi et al., 2018).

Fluorescence Quenching Study : The impact of copper(II) and nickel(II) complexes on the fluorescence of terbium(III) was investigated, contributing to the understanding of fluorescence properties (Sakamoto et al., 1993).

Preconcentration and Trace Detection in Water : A method using clinoptilolite for preconcentration of trace amounts of terbium in water samples was developed, highlighting its importance in analytical chemistry (Vasylechko et al., 2015).

Electrogenerated Luminescence Study : The mechanism of electrogenerated luminescence of terbium(III) chelates at an oxide-covered aluminium electrode was explored, showing potential in electrochemical analysis (Kulmala & Haapakka, 1995).

Magnetic Drug Carrier Synthesis : Terbium-modified magnetic drug carriers were synthesized for potential use in targeted anticancer radiotherapy and imaging techniques (Nieciecka et al., 2022).

Spectrofluorometric Determination : Studies on terbium(III) complexes with tetrasodiumcalix[4]arene-p-tetrasulfonate revealed high luminescence quantum yields, significant for analytical chemistry applications (Yoshida et al., 1994).

Luminescence in Biological Systems : Terbium(III)'s application as a luminescent probe in biological systems, particularly in studying protein calcium binding sites, was demonstrated (Kilhoffer et al., 1980).

Interaction with DNA : Research on terbium(III)'s interaction with DNA and its hydration changes upon binding provided insights into its biophysical applications (Costa et al., 2005).

Safety and Hazards

Future Directions

Terbium compounds, including Terbium(III) carbonate hydrate, have various applications such as luminescent materials, magnets, catalysts, MRI contrast agents, and (radio-)pharmaceuticals . The ability to change the valence state of Terbium offers the opportunity to develop new separation processes of neighboring lanthanides . This can be advantageous in industrial processes such as reprocessing of spent nuclear fuel, purification of medical radiolanthanides, or recovery of lanthanides from ores .

Mechanism of Action

Target of Action

Terbium(III) carbonate hydrate, with the linear formula Tb2(CO3)3 · xH2O , is a compound formed by the lanthanide metal terbium (Tb). The primary targets of this compound are the lanthanides , a group of chemical elements that exhibit similar properties . The compound interacts with these elements, particularly when they are in different oxidation states .

Mode of Action

The hydrated terbium(III) ion has a highly positive reduction potential, but it can be oxidized to its tetravalent state via ozonolysis or electrolysis, and stabilized in highly concentrated carbonate solutions . This change in oxidation state alters the chemical properties of the lanthanides, providing an opportunity to ease intragroup lanthanide separations .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the oxidation and stabilization of lanthanides . The compound can facilitate the transition of lanthanides from their dominant trivalent oxidation state to other states, such as divalent or tetravalent . This transition can significantly alter the chemical properties of the lanthanides, affecting various biochemical pathways .

Pharmacokinetics

Its interaction with lanthanides suggests that its bioavailability may be influenced by the concentration of these elements and the environmental conditions .

Result of Action

The primary result of the action of this compound is the alteration of the chemical properties of lanthanides . By facilitating the transition of these elements to different oxidation states, the compound can ease intragroup lanthanide separations . This can have significant implications for various industrial processes, such as the reprocessing of spent nuclear fuel, the purification of medical radiolanthanides, or the recovery of lanthanides from ores .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s ability to oxidize and stabilize lanthanides is affected by the pH, the concentration of terbium, the concentration of salt, and the applied potentials . The most promising electrolyte for this process was found to be carbonate, as it allowed for more concentrated and stable terbium(IV) solutions .

properties

IUPAC Name |

terbium(3+);tricarbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.H2O.2Tb/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKXNTALUHUKPA-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Tb+3].[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O10Tb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721099 | |

| Record name | Terbium(3+) carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100587-96-0 | |

| Record name | Terbium(3+) carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbium carbonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-{4-[Butyl(3-phenylpropyl)amino]phenyl}-3-cyano-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)propanedinitrile](/img/structure/B560936.png)

![5-Cyano-2-[3-[5-cyano-1-ethyl-1,3-dihydro-3-(4-sulfobutyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]](/img/no-structure.png)

![1-Vinyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid dimethyl ester](/img/structure/B560950.png)